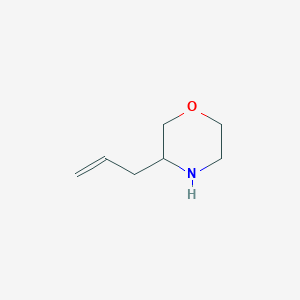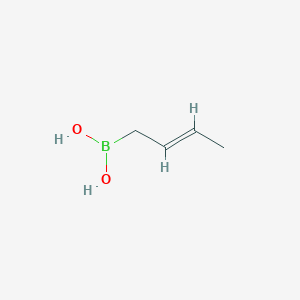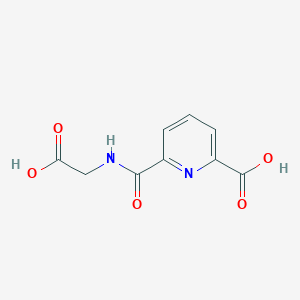
N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine is a compound that belongs to the class of heterocyclic amines. It features a thietan-3-amine core with a 3-methylthiophen-2-yl substituent. This compound is primarily used in industrial and scientific research applications, and it is not intended for medical or clinical use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine typically involves the reaction of 3-methylthiophene with thietan-3-amine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of 3-methylthiophene . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A five-membered heterocyclic compound with a sulfur atom.
Thietan-3-amine: A three-membered ring with an amine group.
3-Methylthiophene: A thiophene derivative with a methyl group at the 3-position
Uniqueness
N-((3-Methylthiophen-2-yl)methyl)thietan-3-amine is unique due to its combination of a thietan-3-amine core with a 3-methylthiophen-2-yl substituent. This unique structure imparts specific chemical and biological properties that are not observed in its individual components .
Propriétés
Formule moléculaire |
C9H13NS2 |
|---|---|
Poids moléculaire |
199.3 g/mol |
Nom IUPAC |
N-[(3-methylthiophen-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H13NS2/c1-7-2-3-12-9(7)4-10-8-5-11-6-8/h2-3,8,10H,4-6H2,1H3 |
Clé InChI |
VLPYXOXUMAUPFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)CNC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
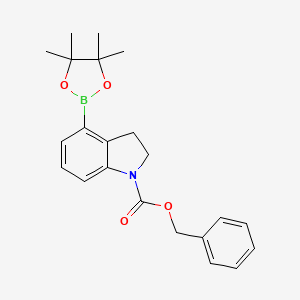
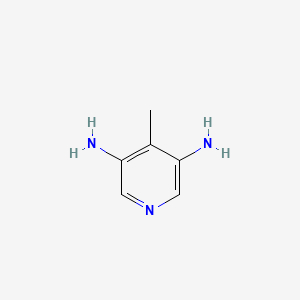
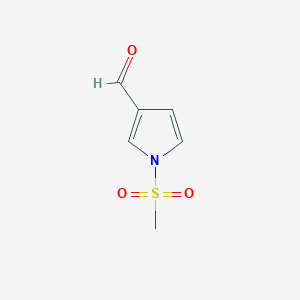
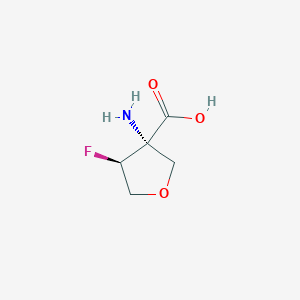
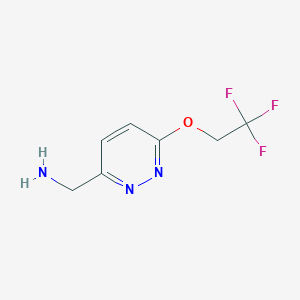

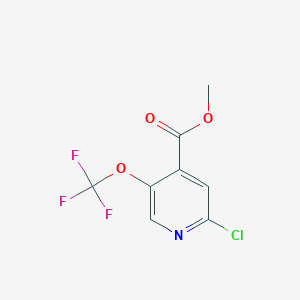
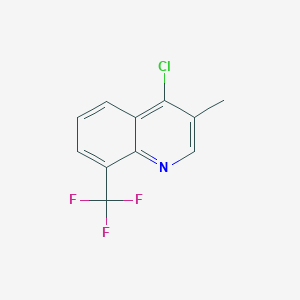
![8-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13030402.png)

